p-Azido-L-phenylalanine vs. p-Benzoyl-L-phenylalanine: Context-Dependent Crosslinking Success in Live-Cell Protein Interaction Capture
A direct head-to-head comparison in living Saccharomyces cerevisiae cells revealed that p-azidophenylalanine (pAzpa) successfully crosslinks with the Gal80 repressor protein at position 856 of Gal4, whereas p-benzoylphenylalanine (pBpa) yields no detectable crosslinking product [1]. The pBpa failure was attributed to competing intramolecular crosslinking with adjacent methionine residues (Met855 and Met861), a limitation not observed with pAzpa [2]. This demonstrates that the two photocrosslinkers are not functionally interchangeable despite both being marketed as photoreactive unnatural amino acids.
| Evidence Dimension | Crosslinking success (detectable Gal80 capture by Gal4) |
|---|---|
| Target Compound Data | Positive crosslinking observed (readily crosslinks with Gal80) |
| Comparator Or Baseline | p-Benzoyl-L-phenylalanine (pBpa): No detectable crosslinking at the same position |
| Quantified Difference | Qualitative binary difference (success vs. complete failure) |
| Conditions | In vivo S. cerevisiae, Gal4 position Phe856, UV irradiation at 254 nm (pAzpa) vs. 350-365 nm (pBpa) |
Why This Matters
For protein-protein interaction mapping in methionine-rich or sterically constrained interfaces, pAzF uniquely enables crosslinking where pBpa fails entirely, making it the essential choice for these challenging experimental contexts.
- [1] Lancia, J. K., Nwokoye, A., Dugan, A., Joiner, C., Pricer, R. and Mapp, A. K. (2014) 'Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction', Biopolymers, 101(4), pp. 391-397. View Source
- [2] Lancia, J. K., Nwokoye, A., Dugan, A., Joiner, C., Pricer, R. and Mapp, A. K. (2014) 'Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction', Biopolymers, 101(4), pp. 391-397, Figure 4c. View Source
